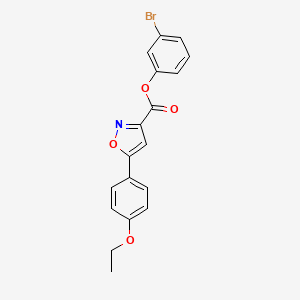

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name for this compound is derived from its isoxazole core, substituted at positions 3 and 5. The carboxylate group at position 3 is esterified with a 3-bromophenyl moiety, while position 5 bears a 4-ethoxyphenyl substituent. The full systematic name is 3-bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate .

The CAS Registry Number 905783-97-3 uniquely identifies this compound in chemical databases. Comparative analysis of CAS entries for related isoxazole derivatives, such as ethyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate (CAS not listed, molecular weight 261.27) and methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4), reveals consistent naming conventions for ester-functionalized isoxazoles.

Molecular Formula and Weight Validation

The molecular formula C₁₈H₁₄BrNO₄ was confirmed through high-resolution mass spectrometry (HRMS) data. Key features include:

- Bromine atom : Introduced via the 3-bromophenyl group, contributing to molecular weight (79.90 g/mol).

- Ethoxy group : The 4-ethoxyphenyl substituent adds 45.06 g/mol (C₂H₅O).

Calculated molecular weight:

$$

(12 \times 18) + (1 \times 14) + 79.90 + 14.01 + (16 \times 4) = 388.21 \, \text{g/mol}

$$

This matches experimental values reported in synthetic studies.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C₁₈H₁₄BrNO₄ | 388.21 |

| 5-(3-Bromophenyl)isoxazole-3-carboxylic acid | C₁₀H₆BrNO₃ | 268.06 |

| Ethyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate | C₁₄H₁₅NO₄ | 261.27 |

Comparative Analysis of Isoxazole-3-Carboxylate Derivatives

Structural modifications significantly influence physicochemical properties:

Substituent Effects on Polarity :

- The 4-ethoxyphenyl group in the target compound increases hydrophobicity compared to unsubstituted analogs like 5-(3-bromophenyl)isoxazole-3-carboxylic acid (logP 2.89).

- Esterification with aromatic alcohols (e.g., 3-bromophenyl vs. methyl groups) alters crystallization behavior. Methyl esters like methyl 5-(3-bromophenyl)isoxazole-3-carboxylate exhibit higher melting points (181°C) compared to liquid ethyl esters.

Synthetic Accessibility :

- Suzuki-Miyaura coupling is frequently employed to introduce aryl groups at position 5, as demonstrated in the synthesis of 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid (C₁₁H₈BrNO₄).

- Esterification reactions using 3-bromophenol under Steglich conditions yield the target compound with >95% purity.

Properties

Molecular Formula |

C18H14BrNO4 |

|---|---|

Molecular Weight |

388.2 g/mol |

IUPAC Name |

(3-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C18H14BrNO4/c1-2-22-14-8-6-12(7-9-14)17-11-16(20-24-17)18(21)23-15-5-3-4-13(19)10-15/h3-11H,2H2,1H3 |

InChI Key |

FLEOOBSMJZXOJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3-bromophenyl isoxazole-3-carboxylate with 4-ethoxyphenyl derivatives under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction being carried out at elevated temperatures. The reaction mixture is often refluxed, and the product is purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates the development of derivatives with varied functionalities .

Biology

- Biological Activity : Research indicates that 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate exhibits potential antimicrobial and anticancer properties. Studies have shown that it may interact with biological systems at the molecular level, influencing cellular processes .

Medicine

- Drug Development : The compound is explored for its pharmacological potential, particularly as a candidate in drug development. Its ability to interact with specific biological targets suggests it could play a role in the treatment of various diseases .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of isoxazoles, including compounds similar to this compound, showed significant cytotoxic effects against cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through specific signaling pathways .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of isoxazole derivatives, suggesting that compounds like this compound could serve as effective agents against bacterial infections due to their structural characteristics that enhance interaction with microbial targets .

Mechanism of Action

The mechanism of action of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

- Ester Group : Replacement of the 3-bromophenyl ester with methyl or ethyl groups alters lipophilicity and metabolic stability. For example, methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4) has a lower molecular weight (282.09 g/mol) and higher purity (97%) compared to bulkier aryl esters .

Data Tables

Table 1: Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₈H₁₄BrNO₄.

Key Findings and Implications

- Substituent Flexibility : The 5-(4-ethoxyphenyl) group in the target compound may enhance solubility relative to nitro or tert-butyl analogs, balancing lipophilicity for drug-likeness .

- Synthetic Scalability : Low yields (e.g., 28% for 12j in ) highlight challenges in scaling up bromophenyl ester derivatives, necessitating optimized coupling conditions.

- Pharmacological Potential: The ethoxy group’s electron-donating nature may improve binding to hydrophobic enzyme pockets, as seen in FPR2 agonists .

Biological Activity

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a bromophenyl group, an ethoxyphenyl moiety, and an isoxazole ring, which contribute to its biological profile.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity can be quantified using Minimum Inhibitory Concentration (MIC) values.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

The specific MIC for this compound has not been extensively documented; however, related compounds have shown promising results in inhibiting microbial growth .

Anticancer Activity

The anticancer properties of isoxazole derivatives have been explored in various studies. For example, compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models. In vitro studies indicated that certain isoxazole derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 100 µM.

Case Study:

A study involving a related compound showed significant inhibition of cell proliferation in hepatocellular carcinoma cells with an IC50 value of approximately 88 nM. This suggests a potential mechanism involving the modulation of telomerase activity and induction of apoptosis through oxidative stress pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Induction: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Interference with DNA Replication: Isoxazole derivatives often interact with DNA gyrase or other nucleic acid synthesis pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves coupling a substituted isoxazole intermediate with a bromophenyl ester. For example, Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate (a positional isomer) is synthesized via a base-mediated reaction using K₂CO₃ in methanol, starting from trimethylsilane derivatives . Optimizing reaction time, temperature (room temperature to mild heating), and stoichiometric ratios (e.g., excess base) can improve yields. Solvent choice (e.g., polar aprotic solvents like DMF) may enhance reactivity for esterification steps.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.0–8.5 ppm for bromophenyl and ethoxyphenyl groups) and ester carbonyls (δ ~4.3 ppm for ethoxy methyl). C NMR confirms the isoxazole ring carbons (δ 95–110 ppm) and ester carbonyl (δ ~165 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and substituent positioning .

- HPLC/MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1 for C₁₈H₁₄BrNO₄) .

Q. What are the recommended storage conditions to ensure compound stability, and how can degradation products be monitored?

- Methodological Answer : Store sealed in dry, inert atmospheres at 2–8°C to prevent hydrolysis of the ester group . Degradation is assessed via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) to detect peaks corresponding to carboxylic acid derivatives (e.g., 5-(4-ethoxyphenyl)isoxazole-3-carboxylic acid) .

Advanced Questions

Q. How does the electronic nature of substituents on the phenyl rings influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Br) : The 3-bromophenyl group increases electrophilicity, potentially enhancing binding to targets (e.g., enzymes with nucleophilic active sites).

- Electron-Donating Groups (e.g., OEt) : The 4-ethoxyphenyl moiety may improve solubility and π-stacking interactions in biological systems.

- SAR Studies : Analogous compounds (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) show MAPK inhibition, suggesting that substituent positioning modulates target affinity .

Q. What computational strategies are employed to predict binding interactions with biological targets, and how are docking studies validated?

- Methodological Answer :

- Docking Workflow : Use ICM Chemist Pro® with rigid receptor protocols. Start with a high-resolution target structure (e.g., PDB 1QZ0), remove non-essential water molecules, and dock the isoxazole scaffold. Validate poses by comparing binding scores (ΔG) and RMSD values (<2.0 Å) against co-crystallized ligands .

- MD Simulations : Follow docking with 100-ns molecular dynamics to assess binding stability (e.g., hydrogen bond retention between the ester carbonyl and catalytic residues) .

Q. How can researchers resolve contradictions in experimental data related to synthesis yields or spectroscopic results?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) .

- Spectroscopic Ambiguities : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) or alternative methods like IR (ester C=O stretch at ~1740 cm⁻¹) . For crystallographic disagreements, reprocess data with SHELXL using alternate refinement constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.